molecular formula C13H14N4O2 B500370 N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-27-4

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B500370
CAS No.: 898644-27-4
M. Wt: 258.28g/mol
InChI Key: DQUPUEWWBMOPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is an organic compound that features both an aromatic ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Aromatic Ring: The aromatic ring with an acetyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Amide Bond: The final step involves coupling the triazole-containing intermediate with an appropriate amine to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, triazole-containing compounds can interact with enzymes, receptors, or other proteins, affecting their function. The acetylphenyl group could also play a role in binding interactions or in modulating the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)acetamide
  • N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Uniqueness

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both an acetyl group and a triazole ring can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10(18)11-3-2-4-12(7-11)16-13(19)5-6-17-9-14-8-15-17/h2-4,7-9H,5-6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUPUEWWBMOPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.